molecular formula C18H17FN2O3S B2502088 N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-65-8

N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2502088
CAS RN: 898464-65-8
M. Wt: 360.4
InChI Key: BACIYPWTNCWNSQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are known for their wide range of pharmacological activities. It also contains a quinoline moiety, which is a nitrogen-containing bicyclic compound found in various forms throughout nature .


Synthesis Analysis

While the specific synthesis process for this compound is not available, sulfonamides like this are typically synthesized through the reaction of a sulfonyl chloride with an amine . Quinoline derivatives can be synthesized through various methods, including the Skraup synthesis, Combes quinoline synthesis, and Friedländer synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as FTIR, NMR, and MS spectroscopies, as well as X-ray diffraction .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” (also known as “N-(3-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide”).

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in various cancer cell lines . Researchers are exploring its efficacy against different types of cancers, including breast, lung, and prostate cancers.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth . This application is particularly important in the context of rising antibiotic resistance.

Anti-inflammatory Applications

Due to its ability to modulate inflammatory pathways, this compound is being studied for its anti-inflammatory effects. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation . This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Diabetes Research

Finally, this compound is being explored for its potential in diabetes research. It has shown the ability to improve insulin sensitivity and regulate blood glucose levels. This could make it a valuable addition to the arsenal of treatments available for managing diabetes.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is being actively explored to fully understand the compound’s capabilities and develop effective therapeutic strategies.

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative Recent advances in the synthesis of quinolines: a review : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative : Recent advances in the synthesis of quinolines: a review : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative

Mechanism of Action

Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Sulfonamides and quinolines can have various side effects and toxicities, and appropriate safety precautions should be taken when handling and using these compounds .

Future Directions

The future research directions for this compound would likely depend on its specific properties and potential applications. Given the wide range of biological activities associated with sulfonamides and quinolines, this compound could potentially be explored for use in various therapeutic applications .

properties

IUPAC Name

N-(3-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c19-14-4-1-5-15(11-14)20-25(23,24)16-9-12-3-2-8-21-17(22)7-6-13(10-16)18(12)21/h1,4-5,9-11,20H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACIYPWTNCWNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=CC=C4)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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